![molecular formula C23H26N4O3S B2653280 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 728001-60-3](/img/structure/B2653280.png)

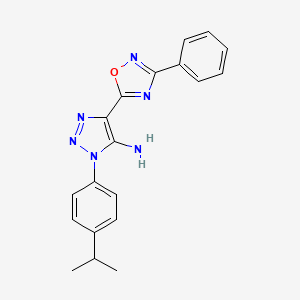

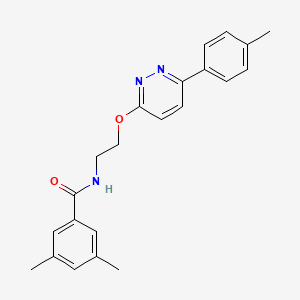

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1,5-naphthyridine . It has a molecular formula of C23H26N4O3S and a molecular weight of 438.55. It is not intended for human or veterinary use and is available for research use only.

Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . The specific chemical reactions involving this compound are not detailed in the available literature.Applications De Recherche Scientifique

Catalytic Applications of Ionic Liquids

A study by Zare et al. (2012) demonstrates the efficiency of novel Bronsted acidic ionic liquids, specifically triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl}, as homogeneous and green catalysts for various organic transformations. This research highlights the potential of these ionic liquids in catalyzing multi-component reactions under environmentally friendly conditions, offering high yields, clean processes, and ease of catalyst preparation and regeneration. These findings could be relevant to the synthesis or functionalization of complex molecules similar to the queried compound (Zare et al., 2012).

Synthesis of Conformationally Restricted Dopamine Analogues

Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues. This work involves complex organic synthesis techniques that could be applicable to the synthesis of naphthyridine analogs, showcasing how structural modifications can influence the biological activity and selectivity of compounds. Such methodologies might offer insight into the design and synthesis of compounds with specific biological activities, including those structurally related to the queried compound (Gentles et al., 1991).

Heterocyclic Chemistry Applications

Bialy and Gouda (2011) discussed the synthesis, antitumor, and antioxidant activities of new benzothiophenes, highlighting the role of cyanoacetamide as a key intermediate. The study underscores the importance of heterocyclic chemistry in developing compounds with potential therapeutic applications. Although the direct relevance to the queried compound is not established, the methodologies and applications in drug discovery provide a context for the potential uses of complex organic molecules in medicinal chemistry (Bialy & Gouda, 2011).

Fluorescent Chemodosimeters

Yu et al. (2008) developed a novel fluorescent chemodosimeter based on 1,8-naphthyridine, exhibiting high selectivity to Zn(2+) and Cu(2+). This study illustrates the application of naphthyridine derivatives in the development of selective fluorescent sensors for metal ions, which could be explored for similar compounds with potential utility in chemical sensing and environmental monitoring (Yu et al., 2008).

Propriétés

IUPAC Name |

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-29-19-4-3-15(11-20(19)30-2)5-8-25-21(28)14-31-23-17(13-24)12-18-22(26-23)16-6-9-27(18)10-7-16/h3-4,11-12,16H,5-10,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZBMENUXCXXJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)

![9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653200.png)

![5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B2653203.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2653206.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)

![N-(4-fluorobenzyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2653213.png)